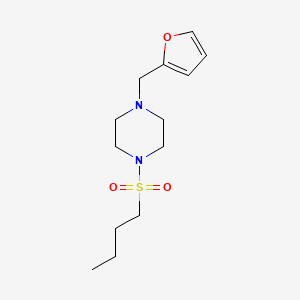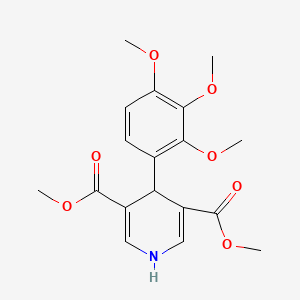![molecular formula C27H31N3O2 B5378704 N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine, also known as BMB-4, is a small molecule inhibitor that has shown promising results in cancer treatment. It is a member of the piperazine family of compounds and has a unique chemical structure that makes it a potential candidate for further research and development.
Mecanismo De Acción
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine works by inhibiting the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways that regulate cell growth and division. By inhibiting this enzyme, N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine prevents cancer cells from proliferating and induces apoptosis.
Biochemical and Physiological Effects
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs. However, one limitation of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.
Direcciones Futuras
There are several potential future directions for research on N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the chemical structure of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine. Another area of research is the use of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine in combination with other cancer treatments, such as radiation therapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine in order to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine involves the reaction of 4-(4-methylbenzyl)-1-piperazine with 3-(benzyloxy)-4-methoxybenzaldehyde in the presence of a catalyst. The reaction results in the formation of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer. N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(Z)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-22-8-10-23(11-9-22)20-29-14-16-30(17-15-29)28-19-25-12-13-26(31-2)27(18-25)32-21-24-6-4-3-5-7-24/h3-13,18-19H,14-17,20-21H2,1-2H3/b28-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFWMQLONHUWRT-USHMODERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)



![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)

![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)

![N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5378717.png)